N-(4-Bromophenethyl)isobutyramide
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Overview
Description
N-(4-Bromophenethyl)isobutyramide is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol . . This compound is characterized by the presence of a bromine atom attached to a phenethyl group, which is further connected to an isobutyramide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenethyl)isobutyramide typically involves the reaction of 4-bromophenethylamine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Bromophenethylamine+Isobutyryl chloride→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenethyl)isobutyramide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The phenethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under reflux conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Major Products
Nucleophilic substitution: Formation of azides or nitriles.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
N-(4-Bromophenethyl)isobutyramide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, although it is not currently used as a drug.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Bromophenethyl)isobutyramide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the phenethyl group play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Bromophenethyl)isobutyramide can be compared with other phenethylamine derivatives, such as:
N-(4-Chlorophenethyl)isobutyramide: Similar structure but with a chlorine atom instead of bromine.
N-(4-Methylphenethyl)isobutyramide: Contains a methyl group instead of bromine.
N-(4-Fluorophenethyl)isobutyramide: Features a fluorine atom in place of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and binding properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9(2)12(15)14-8-7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDGAIPQPGLUBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395741 |
Source
|
Record name | N-[2-(4-bromophenyl)ethyl]-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304664-15-1 |
Source
|
Record name | N-[2-(4-bromophenyl)ethyl]-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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